molecular formula C9H12N2O B15046573 N'-hydroxy-2-phenylpropanimidamide

N'-hydroxy-2-phenylpropanimidamide

Cat. No.: B15046573
M. Wt: 164.20 g/mol
InChI Key: KFRRAHGTTHZCNG-UHFFFAOYSA-N
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Description

N’-hydroxy-2-phenylpropanimidamide is a chemical compound with the molecular formula C9H12N2O It is known for its unique structure, which includes a hydroxyl group attached to the nitrogen atom of the amidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-phenylpropanimidamide typically involves the reaction of 2-phenylpropanimidamide with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbon-nitrogen double bond of the amidine, followed by proton transfer to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-phenylpropanimidamide can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-phenylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N’-hydroxy-2-phenylpropanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-phenylpropanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The compound can also modulate signaling pathways involved in oxidative stress and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-phenylacetamide
  • N-hydroxy-2-phenylpropionamide
  • N-hydroxy-2-phenylbutyramide

Uniqueness

N’-hydroxy-2-phenylpropanimidamide is unique due to its specific structural features, such as the presence of a hydroxyl group on the nitrogen atom of the amidine moiety This structural characteristic imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-hydroxy-2-phenylpropanimidamide

InChI

InChI=1S/C9H12N2O/c1-7(9(10)11-12)8-5-3-2-4-6-8/h2-7,12H,1H3,(H2,10,11)

InChI Key

KFRRAHGTTHZCNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=NO)N

Origin of Product

United States

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